molecular formula C26H28N2O B2970912 2-((4-(tert-butyl)phenoxy)methyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole CAS No. 638140-37-1

2-((4-(tert-butyl)phenoxy)methyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole

Cat. No.: B2970912
CAS No.: 638140-37-1
M. Wt: 384.523
InChI Key: BLHZEEDMSHSFLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-(tert-butyl)phenoxy)methyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole is a benzimidazole derivative characterized by a phenoxymethyl group substituted with a bulky tert-butyl moiety at the para position and a 3-methylbenzyl group at the N1 position of the benzimidazole core. This compound belongs to a broader class of benzimidazole derivatives widely studied for their antimicrobial, antifungal, and anticancer activities .

Properties

IUPAC Name

2-[(4-tert-butylphenoxy)methyl]-1-[(3-methylphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O/c1-19-8-7-9-20(16-19)17-28-24-11-6-5-10-23(24)27-25(28)18-29-22-14-12-21(13-15-22)26(2,3)4/h5-16H,17-18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHZEEDMSHSFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(tert-butyl)phenoxy)methyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common approach includes the alkylation of 1H-benzo[d]imidazole with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate. This is followed by the reaction with 4-(tert-butyl)phenol under basic conditions to introduce the phenoxy methyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to control reaction parameters precisely and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-((4-(tert-butyl)phenoxy)methyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole nitrogen or the phenoxy methyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or potassium carbonate as bases in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

2-((4-(tert-butyl)phenoxy)methyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-((4-(tert-butyl)phenoxy)methyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Benzimidazole derivatives often differ in substituents on the aromatic rings and the nature of appended functional groups. Key structural comparisons include:

Compound Name Substituents on Benzimidazole Core Key Structural Features Reference
Target Compound 2-((4-(tert-butyl)phenoxy)methyl), 1-(3-methylbenzyl) Bulky tert-butyl, 3-methylbenzyl
5-Chloro-2-((4-chlorophenoxy)methyl)-1H-benzimidazole (36) 2-((4-Cl-phenoxy)methyl), 5-Cl Dichloro substitution
2-(4-Fluorophenyl)-6-methyl-1H-benzimidazole 2-(4-Fluorophenyl), 6-CH3 Fluorophenyl, methyl
1-(4-Fluorobenzyl)-2-(pyrrolidin-3-ylmethoxy)-1H-benzimidazole 1-(4-Fluorobenzyl), 2-(pyrrolidinylmethoxy) Fluorobenzyl, polar pyrrolidine
2-[3-(1H-Benzimidazol-2-yl)phenyl]-4-phenylthiazole Thiazole-phenyl-benzimidazole hybrid Thiazole-phenyl conjugation
  • Tert-butyl vs. Chloro Groups : The tert-butyl group in the target compound increases lipophilicity compared to chloro substituents in compound 36, which may enhance membrane permeability but reduce solubility .
  • 3-Methylbenzyl vs.
Antifungal Activity
  • Target Compound: Not directly tested, but tert-butyl-phenoxymethyl analogs (e.g., compound 36 in ) exhibit MIC values <3.90 μM against Candida spp., comparable to fluconazole .
  • Chloro Derivatives : Compounds 36 and 37 () showed superior antifungal activity, suggesting electron-withdrawing groups enhance target binding .
Anticonvulsant Activity
  • 3-Methylbenzyl Substituent : Derivatives with substituted benzyl groups (e.g., 3g, 3l in ) demonstrated potent anticonvulsant activity in MES and PTZ models, indicating the 3-methyl group may optimize steric interactions with neuronal targets .
Antiviral Potential
  • Heterocyclic Hybrids : Compounds like L1–L3 () with pyrrole/furan substituents showed in silico anti-SARS-CoV-2 activity, suggesting flexibility in substituent design for targeting viral proteases .

Physicochemical Properties

  • Spectroscopic Data :
    • 1H-NMR : tert-butyl protons resonate at δ ~1.27 ppm (singlet), as seen in structurally related compounds () .
    • LC-MS : Expected [M+H]+ ~380–400 Da, similar to analogs in and .

Biological Activity

The compound 2-((4-(tert-butyl)phenoxy)methyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Benzimidazole Core : Achieved through the condensation of o-phenylenediamine with appropriate carboxylic acid derivatives.
  • Introduction of Substituents : The tert-butyl group is introduced via Friedel-Crafts alkylation, while the phenoxy and methylbenzyl groups are added through nucleophilic aromatic substitution and reductive amination, respectively.

Biological Activity

Benzimidazole derivatives, including the target compound, exhibit a wide range of biological activities:

  • Antimicrobial Activity : Several studies indicate that benzimidazole derivatives possess significant antibacterial and antifungal properties. For instance, compounds bearing the benzimidazole nucleus have shown efficacy against various Gram-positive and Gram-negative bacteria as well as fungi .
  • Anticancer Properties : Research has highlighted the potential of benzimidazole derivatives in cancer therapy. They may exert cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation through various mechanisms, including modulation of signaling pathways involved in cell growth and survival .
  • Anti-inflammatory Effects : Some studies suggest that these compounds can inhibit inflammatory responses by targeting specific pathways involved in inflammation, making them candidates for treating inflammatory diseases .

The mechanism of action for this compound likely involves interactions with molecular targets such as enzymes and receptors. The fluorobenzyl group enhances binding affinity through hydrophobic interactions and potential hydrogen bonding, which can modulate enzyme activity or receptor signaling pathways.

Antimicrobial Efficacy

A study conducted by Kathrotiya and Patel evaluated various benzimidazole derivatives for their antimicrobial activity using the broth microdilution method. The results indicated that certain derivatives exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Activity

Research published in a comprehensive review highlighted several benzimidazole derivatives' anticancer properties. The study noted that compounds with specific substitutions on the benzimidazole core demonstrated enhanced cytotoxicity against various cancer cell lines, indicating a structure-activity relationship that could guide future drug design efforts .

Data Summary

Biological Activity Target Organisms/Conditions Mechanism
AntibacterialS. aureus, E. coliEnzyme inhibition via binding
AntifungalC. albicansDisruption of fungal cell wall synthesis
AnticancerVarious cancer cell linesInduction of apoptosis, inhibition of proliferation
Anti-inflammatoryInflammatory modelsModulation of inflammatory cytokines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.